Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Overview
Description
METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidinyl intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrrolidinyl derivatives with different substituents. Examples include:
- METHYL 4-{3-[4-(4-METHYLBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
- METHYL 4-{3-[4-(4-FLUOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE
Uniqueness
METHYL 4-{3-[4-(4-CHLOROBENZYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is unique due to the presence of the 4-chlorobenzyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H25ClN2O4 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl 4-[3-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H25ClN2O4/c1-31-24(30)18-4-8-20(9-5-18)27-22(28)15-21(23(27)29)26-12-10-17(11-13-26)14-16-2-6-19(25)7-3-16/h2-9,17,21H,10-15H2,1H3 |
InChI Key |
VQWUFVLURLMOBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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